3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl
Overview
Description
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl is a chemical compound with the molecular formula C7H11NO2 . It is a white to yellow solid and has a molecular weight of 141.17 g/mol .
Synthesis Analysis
A general approach to synthesize 3-azabicyclo[3.1.1]heptanes involves the reduction of spirocyclic oxetanyl nitriles . This method has been studied for its mechanism, scope, and scalability . Another synthesis approach uses mild, photocatalytic Minisci-like conditions to introduce various heterocycles at the bridgehead position from readily available N-hydroxyphthalimide esters of the corresponding carboxylic acids .Molecular Structure Analysis
The molecular structure of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl is characterized by a bicyclic heptane ring with a nitrogen atom and a carboxylic acid group . The InChI code for this compound is1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
. Chemical Reactions Analysis
The core of 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl has been incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .Physical And Chemical Properties Analysis
This compound has a molecular weight of 141.17 g/mol . It has a topological polar surface area of 49.3 Ų and a rotatable bond count of 1 . The compound is a white to yellow solid .Scientific Research Applications
Synthesis and Medicinal Chemistry Building Block
- 3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl has been synthesized and studied for its potential as a unique building block in medicinal chemistry. The optimized synthetic route involves diazomalonate insertion, intramolecular cyclization, and chemoselective reduction of the resulting lactam, highlighting its utility in creating novel compounds (Napolitano et al., 2010).
Novel Morpholine-Based Building Block
- Bridged bicyclic morpholines, like 3-oxa-6-azabicylo[3.1.1]heptane, are important in medicinal chemistry as compact modules. They offer similar lipophilicity to morpholine and are achiral, making them valuable for drug discovery applications (Walker et al., 2012).
Conformationally Constrained Amino Acids
- The synthesis of conformationally restricted nonchiral pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic acid, has been reported. These compounds have practical syntheses and are valuable for their conformational constraints, making them useful in the design of peptidomimetics and peptide engineering (Radchenko et al., 2009).
Advanced Building Blocks for Drug Discovery
- The synthesis of substituted 3-azabicyclo[3.2.0]heptanes, closely related to 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hcl, presents a rapid two-step method using common chemicals. This process is significant for producing advanced building blocks in drug discovery (Denisenko et al., 2017).
Future Directions
properties
IUPAC Name |
3-azabicyclo[3.1.1]heptane-1-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c9-6(10)7-1-5(2-7)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMKFQJXXRCVMPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(CNC2)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride | |
CAS RN |
1628783-92-5 | |
Record name | 3-azabicyclo[3.1.1]heptane-1-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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